molecular formula C6H11NO B14260676 Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- CAS No. 160754-13-2

Pentanenitrile, 2-hydroxy-2-methyl-, (2S)-

Cat. No.: B14260676
CAS No.: 160754-13-2
M. Wt: 113.16 g/mol
InChI Key: DOTBWZRLSYDMSC-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with a cyanide source under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyanide ion to form the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanoic acid.

    Reduction: Formation of 2-hydroxy-2-methylpentylamine.

    Substitution: Formation of 2-chloro-2-methylpentanenitrile or 2-bromo-2-methylpentanenitrile.

Scientific Research Applications

Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.

    2-Hydroxy-2-methylhexanenitrile: Similar structure but with a longer carbon chain.

    2-Hydroxy-2-methylpropanenitrile: Similar structure but with an even shorter carbon chain.

Uniqueness

Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- is unique due to its specific carbon chain length and the presence of both a hydroxyl and nitrile group

Properties

CAS No.

160754-13-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methylpentanenitrile

InChI

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

DOTBWZRLSYDMSC-LURJTMIESA-N

Isomeric SMILES

CCC[C@@](C)(C#N)O

Canonical SMILES

CCCC(C)(C#N)O

Origin of Product

United States

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